Cas no 2107199-47-1 (3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol)
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol
- EN300-1110274
- 2107199-47-1
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- Inchi: 1S/C9H17N3O/c1-7-4-8(10)11-12(7)5-9(2,3)6-13/h4,13H,5-6H2,1-3H3,(H2,10,11)
- InChI Key: VTBVPFIFGGHIHH-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CN1C(C)=CC(N)=N1
Computed Properties
- Exact Mass: 183.137162174g/mol
- Monoisotopic Mass: 183.137162174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 64.1Ų
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1110274-0.05g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 0.05g |
$647.0 | 2023-10-27 | |
| Enamine | EN300-1110274-0.1g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 0.1g |
$678.0 | 2023-10-27 | |
| Enamine | EN300-1110274-0.25g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 0.25g |
$708.0 | 2023-10-27 | |
| Enamine | EN300-1110274-0.5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 0.5g |
$739.0 | 2023-10-27 | |
| Enamine | EN300-1110274-1.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 1g |
$1214.0 | 2023-06-10 | ||
| Enamine | EN300-1110274-2.5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 2.5g |
$1509.0 | 2023-10-27 | |
| Enamine | EN300-1110274-5.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 5g |
$3520.0 | 2023-06-10 | ||
| Enamine | EN300-1110274-10.0g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 10g |
$5221.0 | 2023-06-10 | ||
| Enamine | EN300-1110274-1g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 1g |
$770.0 | 2023-10-27 | |
| Enamine | EN300-1110274-5g |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol |
2107199-47-1 | 95% | 5g |
$2235.0 | 2023-10-27 |
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
Additional information on 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol
Comprehensive Overview of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1)
3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrazole and propanol moieties, exhibits versatile applications in drug discovery and material science. Its molecular structure, featuring an amino group and a methyl-substituted pyrazole, makes it a valuable intermediate for synthesizing biologically active molecules. Researchers are particularly interested in its potential as a kinase inhibitor or ligand for targeted therapies.
The growing demand for small-molecule therapeutics and precision agriculture has propelled the study of compounds like 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol. Recent trends in AI-driven drug design and computational chemistry have further highlighted its relevance. For instance, its hydrogen-bonding capacity and steric properties are often explored in molecular docking simulations. Additionally, its stability under physiological conditions makes it a candidate for prodrug development, addressing challenges in bioavailability and drug delivery.
From a synthetic perspective, CAS No. 2107199-47-1 is typically prepared via nucleophilic substitution or cyclization reactions. Its 2,2-dimethylpropanol backbone enhances solubility in organic solvents, facilitating downstream modifications. Analytical techniques such as HPLC, NMR, and mass spectrometry are employed to confirm its purity and structural integrity. The compound’s logP and pKa values are critical parameters for optimizing its performance in formulation science.
Environmental and regulatory considerations also play a role in the application of 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol. Its biodegradability and low toxicity profile align with the principles of green chemistry, making it suitable for sustainable industrial processes. Furthermore, its compatibility with biocatalysts opens avenues for enzyme-mediated synthesis, reducing reliance on harsh reagents.
In conclusion, 3-(3-amino-5-methyl-1H-pyrazol-1-yl)-2,2-dimethylpropan-1-ol (CAS No. 2107199-47-1) represents a promising scaffold for innovation across multiple disciplines. Its integration into high-throughput screening platforms and combinatorial chemistry libraries underscores its potential to address unmet needs in healthcare and agriculture. As research advances, this compound may emerge as a cornerstone in the development of next-generation therapeutic agents and functional materials.
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